molecular formula C7H13BrO2Zn B13981222 5-Acetoxypentylzincbromide

5-Acetoxypentylzincbromide

Cat. No.: B13981222
M. Wt: 274.5 g/mol
InChI Key: XZORZYHOVYGESJ-UHFFFAOYSA-M
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Description

5-Acetoxypentylzincbromide is an organozinc compound with the molecular formula C7H13BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Acetoxypentylzincbromide can be synthesized through the reaction of 5-bromopentyl acetate with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

[ \text{5-Bromopentyl acetate} + \text{Zn} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the purification of the final product to ensure high purity and consistency. The compound is then stored and transported under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Acetoxypentylzincbromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, such as the Negishi coupling.

Common Reagents and Conditions

    Solvents: THF is the most commonly used solvent for reactions involving this compound.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the 5-acetoxypentyl group and another organic moiety .

Scientific Research Applications

5-Acetoxypentylzincbromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent for the synthesis of complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.

    Material Science: It is employed in the synthesis of novel materials with specific properties.

    Biological Studies: The compound is used to modify biomolecules and study their functions.

Mechanism of Action

The mechanism of action of 5-Acetoxypentylzincbromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopentylzincbromide
  • 5-Acetoxypentylzincchloride
  • 5-Acetoxypentylzinciodide

Comparison

5-Acetoxypentylzincbromide is unique due to its specific reactivity and stability in THF. Compared to other similar compounds, it offers a balance of reactivity and ease of handling, making it a preferred choice for many synthetic applications. Its ability to form stable organozinc intermediates sets it apart from other organozinc reagents .

Properties

Molecular Formula

C7H13BrO2Zn

Molecular Weight

274.5 g/mol

IUPAC Name

zinc;pentyl acetate;bromide

InChI

InChI=1S/C7H13O2.BrH.Zn/c1-3-4-5-6-9-7(2)8;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

XZORZYHOVYGESJ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCCCC[CH2-].[Zn+2].[Br-]

Origin of Product

United States

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